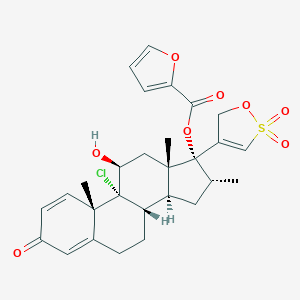
Piperidin-4-ol
Descripción general
Descripción
Piperidin-4-ol, also known as 4-Hydroxypiperidine, is a compound with the molecular formula C5H11NO . It is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of Piperidin-4-ol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 2D and 3D conformers of the molecule can be found in various databases .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Piperidin-4-ol can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .Physical And Chemical Properties Analysis
Piperidin-4-ol has a molecular weight of 101.15 g/mol . It has a boiling point of 114°C and a melting point of 88°C .Aplicaciones Científicas De Investigación
Antitumor Activity
4-Hydroxypiperidine has been incorporated into the design and synthesis of pyrimidine derivatives to evaluate their antitumor activity. These compounds have shown moderate anti-proliferative activities against various human tumor cell lines. For instance, one derivative displayed significant anti-proliferative activity with an IC50 value of 3.89 µM against H1975 cells. It was found to induce apoptosis and cell cycle arrest in S phase, which are crucial mechanisms for inhibiting cell proliferation .
Synthesis of Potent IP Agonists
This compound is utilized in the synthesis of highly potent and selective IP (PGI2 receptor) agonists. These agonists play a role in various physiological processes, including vasodilation and inhibition of platelet aggregation, which are important in cardiovascular health .
Copper-Catalyzed Arylation Studies
4-Hydroxypiperidine is used in studies involving copper-catalyzed N- versus O-arylation. This type of study is significant in the field of organic chemistry as it explores the selectivity of arylation processes, which is essential for the synthesis of complex molecules .
Pharmacological Applications
Piperidine derivatives, including 4-Hydroxypiperidine, are present in more than twenty classes of pharmaceuticals. They are significant in drug design due to their presence in various pharmacologically active compounds .
Synthesis of Pyrimidine Derivatives
The introduction of 4-Hydroxypiperidine into pyrimidine rings is a strategy used to synthesize novel pyrimidine derivatives. These derivatives are then evaluated for their antitumor activity, showcasing the versatility of 4-Hydroxypiperidine in medicinal chemistry .
Development of Anticancer Drugs
Due to its biological activity, 4-Hydroxypiperidine is being studied for the development of anticancer drugs with high specificity and low toxicity. This research is driven by the need for chemotherapy agents that can selectively target cancer cells without affecting normal cells .
Mecanismo De Acción
Target of Action
4-Hydroxypiperidine, also known as Piperidin-4-ol or 4-Piperidinol, has been found to be a potent antagonist of the human H3 receptor . This receptor is a presynaptic histamine receptor that controls the release of histamine and other neurotransmitters in the central nervous system .
Mode of Action
The compound interacts with its targets, primarily the H3 receptors, through antagonistic action . This means it binds to these receptors and inhibits their normal function, which can lead to changes in the neurotransmitter levels in the brain .
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxypiperidine are primarily those involving the neurotransmitter histamine. By acting as an antagonist at the H3 receptor, 4-Hydroxypiperidine can affect the release of histamine and other neurotransmitters, potentially altering various neurological processes .
Pharmacokinetics
Its molecular weight of 1011469 suggests that it may have good bioavailability, as smaller molecules tend to be more readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of 4-Hydroxypiperidine’s action are primarily related to its antagonistic effect on the H3 receptor. This can lead to changes in neurotransmitter levels, which may have various downstream effects on neurological function . In addition, some pyrimidine derivatives containing the 4-hydroxypiperidine group have shown antiproliferative activity against certain human tumor cell lines .
Action Environment
The action, efficacy, and stability of 4-Hydroxypiperidine can be influenced by various environmental factors. For example, the compound’s activity may be affected by the pH of its environment, as it contains a hydroxyl group that can undergo ionization . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with 4-Hydroxypiperidine and affect its action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOWRFHMPULYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202098 | |
| Record name | Piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Alfa Aesar MSDS] | |
| Record name | 4-Hydroxypiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20051 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Piperidin-4-ol | |
CAS RN |
5382-16-1 | |
| Record name | 4-Hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDIN-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC61EA060X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of piperidin-4-ol?
A1: The molecular formula of piperidin-4-ol is C5H11NO, and its molecular weight is 101.15 g/mol.
Q2: How is the conformation of the piperidine ring in piperidin-4-ol derivatives determined?
A2: NMR spectroscopy is a powerful tool for determining the conformation of the piperidine ring in piperidin-4-ol derivatives. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule.
Q3: What are some common intermolecular interactions observed in piperidin-4-ol derivatives?
A3: X-ray crystallography studies have revealed that piperidin-4-ol derivatives commonly exhibit O-H...N hydrogen bonds, influencing their crystal packing and physicochemical properties. [] In some cases, N-oxide formation can lead to the dominance of O-H...O hydrogen bonds instead. []
Q4: What is the primary mechanism of action of haloperidol, and how is piperidin-4-ol involved in its metabolism?
A4: Haloperidol exerts its antipsychotic effects primarily by antagonizing dopamine D2 receptors. [, , ] It undergoes extensive hepatic metabolism, and one of its metabolic pathways involves oxidation of the piperidin-4-ol moiety to form pyridinium metabolites, some of which are potentially neurotoxic. []
Q5: How does the position of a methyl substituent on the phenoxyethyl group influence the biological activity of piperidin-4-ol derivatives?
A5: The position of a methyl substituent on the phenoxyethyl group in piperidin-4-ol derivatives can significantly influence their geometry and intermolecular interactions, ultimately affecting their pharmacological properties. []
Q6: Are there any piperidin-4-ol derivatives that exhibit selectivity for dopamine D2 receptors over D3 receptors?
A6: Yes, compounds like L-741,626 (4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol) [, , , , ] and SV 293 (1-((5-methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol) [, ] have demonstrated preferential binding affinity for dopamine D2 receptors compared to D3 receptors. This selectivity makes them valuable tools for investigating the distinct roles of these receptor subtypes.
Q7: What is the role of the sigma-1 receptor (S1R) in the central nervous system, and how do piperidin-4-ol derivatives interact with it?
A7: The S1R is involved in various cellular processes, including neuroprotection and modulation of neurotransmitter release. [] Reduced haloperidol and its difluorinated analogue, (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol, act as potent S1R ligands. [] These compounds have shown promise in preclinical models for their ability to enhance brain-derived neurotrophic factor (BDNF) secretion, potentially offering therapeutic benefits for cognitive impairments. []
Q8: How does S32504, a naphtoxazine derivative containing a piperidin-4-ol moiety, exert its antiparkinsonian effects?
A8: S32504 acts as a potent agonist at both dopamine D3 and D2 receptors. [, , ] Its antiparkinsonian effects are primarily attributed to its agonistic activity at D2 receptors, as evidenced by studies in animal models of Parkinson's disease. [] Interestingly, S32504 also exhibits neuroprotective properties, potentially mediated by D3 receptor activation. []
Q9: Can piperidin-4-ol derivatives act as antagonists at chemokine receptors, and what are the potential therapeutic implications?
A9: Yes, certain piperidin-4-ol derivatives, such as those containing a 4-(4-chlorophenyl)-1-[4-phenyl-4-(pyrid-3-yl)but-3-enyl]piperidin-4-ol motif, have been identified as potent and selective antagonists of the chemokine receptor CCR1. [] This finding suggests their potential therapeutic application in inflammatory diseases like rheumatoid arthritis, where CCR1 plays a role in leukocyte recruitment and activation.
Q10: How can piperidin-4-ol be used as a synthon in organic chemistry?
A10: Piperidin-4-ol serves as a versatile building block in organic synthesis. For instance, it can be utilized in the synthesis of substituted piperidin-4-ols through reactions with Grignard reagents. [] Additionally, it can be incorporated into larger molecular frameworks, such as tetrakis(piperidin-4-ol) ligands, which have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions. [, ]
Q11: What is the significance of decarboxylative ring-opening reactions in the context of piperidin-4-ol derivatives?
A11: Decarboxylative ring-opening reactions provide an efficient route to synthesize N-aminoethyl cyclic amines, which are valuable intermediates in the preparation of various biologically active compounds. [] For instance, this approach has been successfully employed to synthesize potent and selective IP (PGI2 receptor) agonists. []
Q12: How can piperidin-4-ol be incorporated into supramolecular structures with potential applications in materials science?
A12: Piperidin-4-ol, with its hydrogen-bonding hydroxyl group and electron-donating piperidino group, can function as a multi-functional supramolecular building block. [] When incorporated into ionic crystals with quinolinium, it can induce a non-centrosymmetric structure, leading to nonlinear optical activity. [] This property has potential applications in areas like optical communications and data storage.
Q13: Are there any natural product derivatives of piperidin-4-ol?
A13: Yes, (+)-(S)-streptenol A is a natural product with a piperidin-4-ol moiety. [] Its synthesis often involves strategies like domino aza-Cope/aza-Prins cascades. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


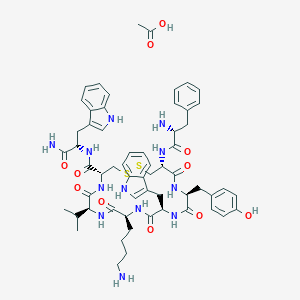
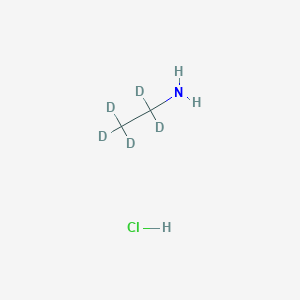
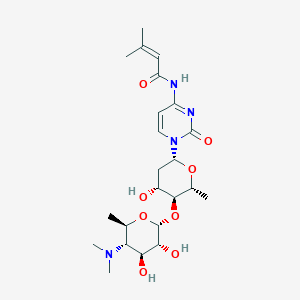
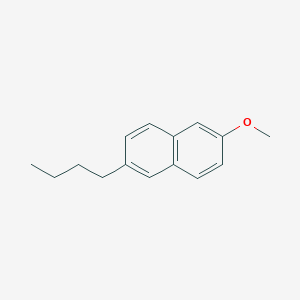
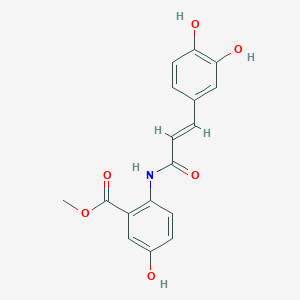
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
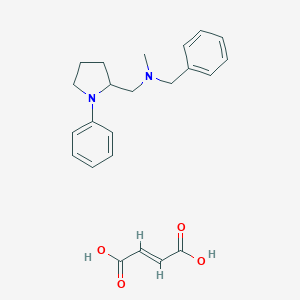


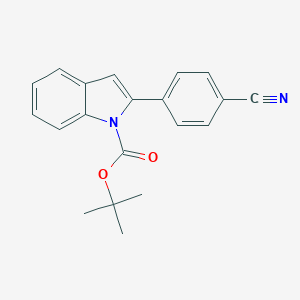
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)

